2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-10-8-14(21-6-4-5-7-21)20-13(18-10)9-17-16(22)15-11(2)19-12(3)23-15/h8H,4-7,9H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBZZJZIEPLVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(N=C(S2)C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or thiazole rings, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other heterocyclic derivatives reported in the literature. Below is a comparative analysis based on structural features, synthetic routes, and inferred properties:
Key Differences
Heterocyclic Core :
- The target compound employs a thiazole-pyrimidine scaffold, which is less common than oxadiazole () or triazine () cores. Thiazoles are electron-rich, enabling π-π stacking and hydrogen bonding, whereas oxadiazoles are more electronegative and may act as bioisosteres for carboxyl groups.
- Pyrimidine derivatives (as in the target compound) are frequently associated with kinase inhibition, while tetrahydropyrimidines () often exhibit conformational rigidity for receptor binding .
Solubility and Bioavailability: The pyrrolidine group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenylethyl in ). However, triazine derivatives () with dimethylamino groups may exhibit superior membrane permeability due to their polarity.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step functionalization of pyrimidine and thiazole rings, similar to the methods described in (e.g., thionyl chloride-mediated activation followed by nucleophilic substitution). In contrast, triazine derivatives () require condensation reactions with amines, which are less stereochemically demanding.
Research Findings and Limitations
- Target Compound: No direct biological data are available in the provided evidence.
- Analogues: The oxadiazole derivative () showed moderate activity against Staphylococcus aureus in preliminary assays, but its mechanism remains unclear. Triazine-pyrrolidine hybrids () demonstrated nanomolar affinity for serotonin receptors in docking studies, though in vivo efficacy is unreported.
Biological Activity
2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be broken down into several key components:
- Thiazole Core : A five-membered ring containing sulfur and nitrogen.
- Pyrimidine Substituent : A six-membered ring with two nitrogen atoms.
- Pyrrolidine Group : A five-membered saturated ring containing one nitrogen atom.
Molecular Formula
The molecular formula for this compound is .
Research indicates that the compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, compounds with similar structures have shown significant activity against cancer cell lines such as A431 (vulvar epidermal carcinoma) and others in vitro .
- Kinase Inhibition : The compound's structural similarities to known kinase inhibitors suggest potential activity against specific kinases involved in cancer signaling pathways. For instance, related compounds have demonstrated IC50 values in the low micromolar range against ALK5 and ALK4 kinases .
Case Studies and Experimental Findings
- Anticancer Activity :
-
Selectivity Profiling :
- Compounds structurally related to 2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE were evaluated for selectivity against a panel of 320 protein kinases. Results indicated high selectivity for certain targets, which is crucial for minimizing off-target effects in therapeutic applications .
- Pharmacokinetics :
Table 1: Summary of Biological Activities
Table 2: Related Compounds and Their Activities
| Compound Name | Activity Type | IC50 Value |
|---|---|---|
| EW-7197 | ALK5 Inhibition | 0.013 μM |
| Pyrimidine Analog | Anticancer | Varies by line |
| Thiazole-Pyrimidine Derivative | Cytotoxicity | Significant |
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The compound can be synthesized via multi-step condensation reactions. A common approach involves:
- Step 1: Reacting substituted pyrimidine precursors with pyrrolidine under reflux conditions in ethanol to form the pyrrolidinyl-pyrimidine intermediate .
- Step 2: Coupling the intermediate with a thiazole-carboxamide derivative using carbodiimide-mediated amidation (e.g., EDCI or DCC) in anhydrous dichloromethane .
- Purification: Recrystallization from a DMF-ethanol (1:1) mixture ensures high purity .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to resolve methyl, pyrrolidinyl, and thiazole proton environments .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous determination of stereochemistry and crystal packing .
Advanced: How can synthetic yields be optimized for large-scale preparation?
Answer:
Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction kinetics for coupling steps .
- Catalyst Use: Palladium catalysts (e.g., Pd/C) enhance cross-coupling efficiency in pyrimidine functionalization .
- Temperature Control: Maintaining reflux conditions (±2°C) minimizes side reactions during cyclization .
- Yield Tracking: Use LC-MS to monitor intermediate formation and adjust stoichiometry dynamically .
Advanced: How should researchers address contradictions in spectroscopic data?
Answer:
Contradictions (e.g., unexpected NMR peaks or HRMS adducts) require:
- Cross-Validation: Compare data across techniques (e.g., IR for functional groups, 2D NMR for connectivity) .
- Isotopic Labeling: Use deuterated analogs to confirm proton assignments in complex spectra .
- Computational Modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts and validate experimental data .
Advanced: What methodologies assess the compound’s environmental fate?
Answer:
Adopt the framework from Project INCHEMBIOL :
- Abiotic Studies: Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation under UV light .
- Biotic Studies: Use soil microcosms to evaluate microbial degradation and metabolite identification via LC-QTOF-MS .
- Distribution Modeling: Apply fugacity models (e.g., EQC) to predict partitioning in air, water, and soil .
Advanced: How can biological activity be systematically evaluated?
Answer:
Use tiered assays:
- In Vitro Screening:
- In Vivo Testing:
Advanced: How do structural modifications impact stability and reactivity?
Answer:
- Steric Effects: Introduce bulky substituents (e.g., tert-butyl groups) to the pyrimidine ring to reduce hydrolysis .
- Electron-Withdrawing Groups: Fluorine or nitro groups at the thiazole position enhance electrophilic reactivity for further derivatization .
- Accelerated Stability Testing: Store derivatives at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Advanced: What strategies resolve low reproducibility in biological assays?
Answer:
- Standardized Protocols: Pre-incubate compounds in assay buffers to stabilize solubility .
- Positive Controls: Use reference inhibitors (e.g., AZD8931) to calibrate activity thresholds .
- Data Normalization: Express results as % inhibition relative to vehicle controls and validate with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
